

# Azane hydroiodide analytical method development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Azane;hydroiodide

CAS No.: 12027-06-4

Cat. No.: S579035

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## Frequently Asked Questions

| Question   | Answer & Troubleshooting Tips  |
|--|--|
| <b>What are the basic identity and structural data for Tetrapropylammonium iodide?</b>   - <b>Chemical Formula:</b> $C_{12}H_{28}IN$ | <ul style="list-style-type: none"><li>• <b>Molecular Weight:</b> 313.26 g/mol</li><li>• <b>CAS Registry Number:</b> 631-40-3 This data provides a foundation for method development [1].     <b>How can I develop an RP-HPLC method for related compounds?</b>   A validated method for drug analysis [2] can serve as a template. See the detailed parameters below.     <b>My edge labels are touching the lines in Graphviz. How can I fix this?</b>   Use the <code>labeldistance</code> attribute and add spaces to your label text. For example: <code>a -&gt; b [ label=" a to b" labeldistance="2.5" ] [3].</code>  </li></ul> |

## Method Summary: RP-HPLC for Simultaneous Estimation

The following table summarizes a validated RP-HPLC method that can serve as a reference for developing your own procedures [2].

| Parameter                                      | Specification  |
|--|--|
| <b>Objective</b>                               | Simultaneous estimation of Rabeprazole (RP), Pantoprazole (PP), and Itopride (IP) in a combined dosage form. |
| <b>Chromatographic Principle</b>               | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).  |
| <b>Column</b>                                  | Phenomenex C18 (Luna), 250 mm × 4.6 mm, 5 µm particle size, with a C18 guard column.                         |
| <b>Mobile Phase</b>                            | 10 mM Potassium Dihydrogen Orthophosphate Buffer (pH 6.8) : Acetonitrile (70:30, v/v).                       |
| <b>Flow Rate</b>                               | 1.0 mL/min.  |
| <b>Detection (UV)</b>                          | 288 nm.  |
| <b>Retention Times</b>                         | Rabeprazole: 5.35 min; Pantoprazole: 7.92 min; Itopride: 11.16 min.  |
| <b>Linearity Range</b>                         | RP: 2.5–25 µg/mL; PP: 1–30 µg/mL; IP: 3–35 µg/mL.  |
| <b>Correlation Coefficient (r<sup>2</sup>)</b> | RP: 0.994; PP: 0.978; IP: 0.991.   |
| <b>Limit of Detection (LOD)</b>                | RP: 1 µg/mL; PP: 0.3 µg/mL; IP: 1 µg/mL.   |
| <b>Limit of Quantification (LOQ)</b>           | RP: 2.5 µg/mL; PP: 1 µg/mL; IP: 3 µg/mL.   |
| <b>Validation</b>                              | Conducted as per International Conference on Harmonisation (ICH) guidelines.                                 |

## Experimental Protocol: RP-HPLC Method

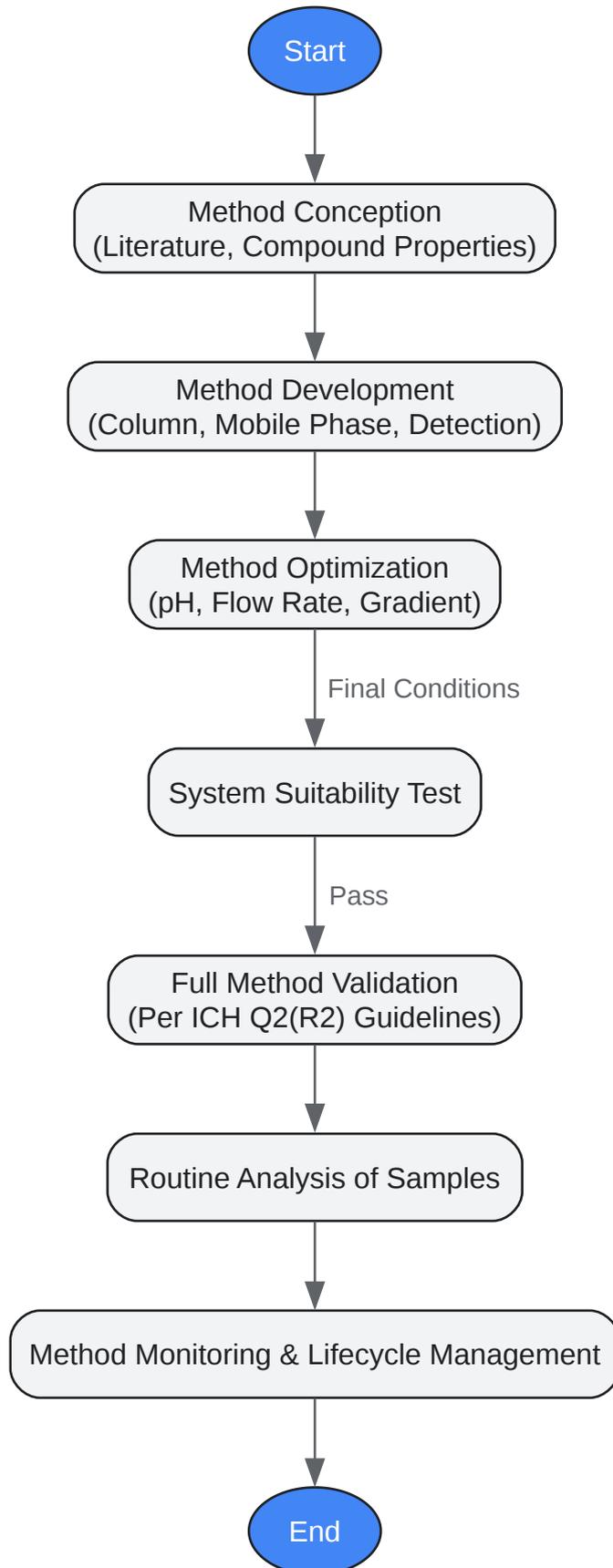
This detailed protocol is based on the method summarized above [2].

- **Mobile Phase Preparation:** Accurately prepare a 10 mM solution of potassium dihydrogen orthophosphate in water. Adjust the pH to 6.8 using a suitable acid or base. Mix this buffer with HPLC-grade acetonitrile in a 70:30 ratio (v/v). Filter the mixture through a 0.45 µm membrane filter and degas it before use.
- **Standard Solution Preparation:** Weigh and dissolve appropriate amounts of the standard compounds in a suitable solvent or the mobile phase to create stock solutions. Dilute these stock solutions serially to obtain working standard solutions within the linearity range (e.g., 2.5–25 µg/mL for Rabeprazole).
- **Sample Preparation:** For a combined dosage form (like a tablet), weigh and powder the tablets. Accurately weigh a portion of the powder equivalent to one tablet's drug content and extract it into the solvent using techniques like sonication. Filter the extract and dilute to the required concentration.
- **Chromatographic Conditions:**
  - **Column:** Phenomenex C18 (Luna) or equivalent.
  - **Mobile Phase:** As prepared in Step 1.
  - **Flow Rate:** 1.0 mL/min.
  - **Detection Wavelength:** 288 nm.
  - **Column Temperature:** Ambient (or specify a controlled temperature if used).
  - **Injection Volume:** Typically 20 µL (adjust based on system requirements).
- **System Suitability:** Before sample analysis, inject the standard solution to confirm the system is suitable. Check parameters like retention time reproducibility, theoretical plates, and tailing factor as per pharmacopeial standards.
- **Validation:** Perform method validation as per ICH guidelines [4], which includes studies for accuracy, precision, specificity, linearity, range, LOD, LOQ, and robustness.

## Workflow Diagram: Analytical Method Development & Validation

The following diagram illustrates the key stages of the analytical method development and validation lifecycle.

## Analytical Method Development Lifecycle



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## Key Considerations for Your Project

- **Start with the Specific Compound:** "Azane hydroiodide" is a general term. For precise protocols, focus on the exact compound you are analyzing, such as Tetrapropylammonium iodide [1].
- **Adhere to Guidelines:** Ensure all developed methods are validated according to international standards like the ICH guidelines to guarantee reliability and reproducibility [2] [4].
- **Leverage Existing Methods:** You can adapt the core parameters from established RP-HPLC methods [2] for new compounds by re-optimizing critical variables like mobile phase composition, pH, and gradient profile.

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## References

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)